Fmoc-D-Glu(OtBu)-OH

Catalog No.
S760296
CAS No.
104091-08-9
M.F
C24H27NO6
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Glu(OtBu)-OH

CAS Number

104091-08-9

Product Name

Fmoc-D-Glu(OtBu)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1

InChI Key

OTKXCALUHMPIGM-HXUWFJFHSA-N

SMILES

Array

Synonyms

Fmoc-D-Glu(OtBu)-OH;104091-08-9;Fmoc-D-glutamicacid5-tert-butylester;Fmoc-D-Glu(OBut)-OH;Fmoc-D-glutamicacidgamma-tert-butylester;Commercial;AmbotzFAA1324;PubChem10015;AC1Q1MQ9;KSC497A3J;SCHEMBL120511;CTK3J7034;5-tert-ButylN-Fmoc-D-glutamate;MolPort-003-983-022;ZINC2555083;ANW-56614;CF-303;AKOS015924150;AC-5220;RTC-060736;Fmoc-D-glutamicacid?-tert-butylester;AJ-39695;AK-25270;KB-52042;DB-083289

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-D-Glu(OtBu)-OH

Fmoc-D-Glu(OtBu)-OH (CAS: 104091-08-9) is an orthogonally protected D-amino acid building block used for incorporating D-glutamic acid into synthetic peptides via standard Fmoc solid-phase peptide synthesis (SPPS). Featuring a fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine and a tert-butyl (OtBu) ester protecting the gamma-carboxyl side chain, this compound prevents unwanted side-chain activation during peptide elongation [1]. The D-stereocenter is utilized to confer resistance against endogenous proteases, extending the in vivo half-life of therapeutic peptides, while the OtBu group enables global deprotection under standard acidic cleavage conditions [2].

Substituting Fmoc-D-Glu(OtBu)-OH with its natural L-enantiomer (Fmoc-L-Glu(OtBu)-OH) fundamentally alters the stereochemistry of the resulting peptide, exposing the sequence to rapid enzymatic degradation by circulating proteases and drastically reducing its pharmacokinetic half-life [1]. Conversely, attempting to use unprotected Fmoc-D-Glu-OH during SPPS leads to severe synthetic complications, as the free gamma-carboxyl group can undergo unintended activation and coupling, resulting in branched peptides, cross-linking, and significantly diminished yields of the target linear sequence . Furthermore, utilizing alternative side-chain protections like OBzl (benzyl) requires harsh, specialized cleavage conditions (such as HF) that are incompatible with standard, mild Fmoc/tBu orthogonal protocols .

Enhancement of in vivo Peptide Half-Life via D-Stereocenter Incorporation

The incorporation of D-glutamic acid using Fmoc-D-Glu(OtBu)-OH is a primary strategy for overcoming the rapid metabolic clearance of natural peptides. Studies comparing peptides synthesized with D-Glu versus L-Glu demonstrate that the D-enantiomer effectively evades recognition by endogenous endo- and exopeptidases. For instance, chimeric peptides containing D-Glu exhibit plasma half-lives that are two to three orders of magnitude longer than their natural L-Glu counterparts (extending half-lives from mere minutes to over 300 hours in human blood plasma assays) [1].

Evidence DimensionPlasma half-life (proteolytic stability)
Target Compound DataD-Glu containing peptides demonstrate extended half-lives (e.g., up to 388 hours)
Comparator Or BaselineL-Glu containing peptides (half-lives typically in minutes to low hours)
Quantified Difference2 to 3 orders of magnitude increase in plasma half-life
ConditionsHuman blood plasma incubation at 37 °C

Procuring the D-enantiomer is essential for developing peptide therapeutics that require sustained systemic circulation and resistance to enzymatic degradation.

Prevention of Side-Chain Branching in SPPS

The tert-butyl (OtBu) ester on the gamma-carboxyl group is critical for maintaining linearity during peptide elongation. If unprotected Fmoc-D-Glu-OH is used, the free side-chain carboxyl can be activated by coupling reagents (such as HATU or DIC), leading to the formation of branched or cross-linked byproducts. The OtBu protection completely suppresses this side reaction, enabling coupling efficiencies exceeding 98% under standard HBTU/HATU conditions and ensuring high crude purity of the final peptide .

Evidence DimensionCoupling efficiency and linear peptide purity
Target Compound Data>98% coupling efficiency with strictly linear elongation
Comparator Or BaselineUnprotected Fmoc-D-Glu-OH (prone to branching and reduced target yield)
Quantified DifferenceElimination of gamma-carboxyl branching byproducts
ConditionsStandard Fmoc SPPS using HATU/DIPEA activation

The OtBu protecting group is strictly required to prevent sequence branching, directly translating to higher crude yields and lower purification costs in commercial peptide manufacturing.

Orthogonal Deprotection Compatibility with Standard TFA Cleavage

Fmoc-D-Glu(OtBu)-OH is perfectly aligned with the standard Fmoc/tBu SPPS strategy, allowing for simultaneous side-chain deprotection and resin cleavage using mild trifluoroacetic acid (TFA) cocktails (e.g., TFA/TIS/H2O). In contrast, benzyl-protected comparators like Fmoc-D-Glu(OBzl)-OH require highly hazardous and specialized strong acids (such as anhydrous HF or TFMSA) for final deprotection, which can degrade sensitive peptide sequences and demand specialized safety infrastructure .

Evidence DimensionFinal deprotection conditions
Target Compound DataCleaved by standard 95% TFA cocktails
Comparator Or BaselineFmoc-D-Glu(OBzl)-OH (requires anhydrous HF or TFMSA)
Quantified DifferenceAvoidance of highly toxic/corrosive HF handling
ConditionsGlobal deprotection and resin cleavage step

Selecting the OtBu protected derivative ensures seamless integration into standard, scalable, and safer Fmoc SPPS workflows without the need for specialized HF-handling equipment.

Synthesis of Protease-Resistant Therapeutic Peptides

Directly leveraging the D-stereocenter to synthesize peptide drugs, constrained macrocycles, or peptidomimetics that require extended in vivo circulation times and resistance to serum proteases compared to L-enantiomer baselines [1].

Development of Zwitterionic Antifouling Materials

Utilized in the step-wise assembly of alternating D-Glu and D-Lys sequences to create highly stable, non-fouling peptide surfaces for biosensors and medical implants that must withstand biological environments [2].

High-Throughput Combinatorial Peptide Libraries

Employed as a reliable building block in automated peptide synthesizers, where its high coupling efficiency and standard TFA-cleavability ensure consistent generation of diverse D-amino acid containing libraries for drug screening without requiring specialized HF-cleavage infrastructure[3].

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

425.18383758 Da

Monoisotopic Mass

425.18383758 Da

Heavy Atom Count

31

UNII

SUK49HHL24

Wikipedia

Fmoc-D-glutamic acid gamma-tert-butyl ester

Dates

Last modified: 08-15-2023

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